PD153035

EGFR tyrosine kinase Ki value receptor pharmacology

EGFR target validation requires inhibitors with unambiguous selectivity to avoid confounding off-target effects. PD153035 meets this need with sub-nanomolar EGFR binding affinity (Ki = 5.2-6 pM) and >460,000-fold selectivity over HER2 (IC50 = 2.3 µM), with negligible activity against PDGFR, FGFR, CSF-1R, InsR, and Src up to 50 µM. • Ki = 5.2-6 pM - exceeds clinical EGFR inhibitors by orders of magnitude • Narrow selectivity profile - enables definitive mechanistic attribution • Reversible ATP-competitive mechanism - compatible with washout & dose-response assays • ≥98% purity; ~6 mg/mL in DMSO; -20°C storage

Molecular Formula C16H14BrN3O2
Molecular Weight 360.20 g/mol
CAS No. 153436-54-5
Cat. No. B1662475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD153035
CAS153436-54-5
Synonyms4-((3-bromophenyl)amino)-6,7-dimethoxyquinazoline
EBE-A22
N-(3-bromophenyl)-6,7-dimethoxy-4-quinazolinamine
PD 153035
PD-153035
PD153035
Molecular FormulaC16H14BrN3O2
Molecular Weight360.20 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)Br)OC
InChIInChI=1S/C16H14BrN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-4-10(17)6-11/h3-9H,1-2H3,(H,18,19,20)
InChIKeyLSPANGZZENHZNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035): Core Characteristics and Scientific Identity


N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine, widely referenced as PD153035, AG1517, ZM252868, or SU-5271, is a synthetic small molecule within the 4-anilinoquinazoline class that functions as a potent, reversible, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase [1][2]. Its core structure comprises a 6,7-dimethoxyquinazoline scaffold substituted with a 3-bromophenylamino group at position 4 [3][4]. The compound is commercially available as a free base (CAS 153436-54-5; molecular weight 360.21; molecular formula C16H14BrN3O2) and as a hydrochloride salt (CAS 183322-45-4), demonstrating solubility in DMSO (approximately 6 mg/mL) and insolubility in water and ethanol, which informs stock solution preparation protocols .

Target Engagement EGFR tyrosine kinase pathway studies
Probe Utility ATP-competitive, reversible mechanism
Kinase Selectivity Narrow EGFR-centric profile context

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035): Procurement Risks Associated with In-Class Substitution


Superficial structural similarity among 4-anilinoquinazoline EGFR inhibitors (e.g., PD153035, AG1478, gefitinib, erlotinib, lapatinib, afatinib) belies profound quantitative divergences in target engagement potency, selectivity profile, and resistance-conferring mutant coverage. Procurement decisions that rely solely on "EGFR inhibitor" classification without attention to these metrics risk experimental irreproducibility and flawed mechanistic interpretation. The following evidence demonstrates that PD153035 occupies a distinct niche defined by sub-nanomolar EGFR binding affinity (Ki = 5.2–6 pM) that exceeds most clinical agents by orders of magnitude, coupled with a unique kinase selectivity signature that informs its utility as a pharmacological probe distinct from broader-spectrum or irreversible EGFR inhibitors .

Affinity EGFR binding affinity profile may differ significantly from gefitinib, erlotinib, or lapatinib, shifting experimental concentration windows.
Selectivity Dual-target or pan-ErbB inhibitors confound mechanistic attribution; isoform-selectivity context may not transfer.
Mechanism Irreversible covalent inhibitors may not reproduce reversible ATP-competitive washout and dose-response profiles.

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035): Comparator-Based Quantitative Differentiation Evidence


EGFR Binding Affinity: PD153035 vs. Gefitinib, Erlotinib, Lapatinib, and Afatinib

PD153035 exhibits an EGFR binding constant (Ki) of 5.2–6 pM in cell-free assays . This represents approximately 5,500-fold greater affinity than gefitinib (Ki ~33 nM) , 333-fold greater than erlotinib (Ki ~2 nM) , and 1,600-fold greater than lapatinib (Ki ~10.8 nM) [1]. Afatinib, an irreversible covalent inhibitor, exhibits an IC50 of 0.5 nM against EGFR, but direct Ki comparison is confounded by covalent binding kinetics .

EGFR Binding Affinity
Reported
Ki = 5.2–6 pM
Supports high-affinity target engagement context
Cell-free assay; comparator data from cross-study comparisons
EGFR tyrosine kinase Ki value receptor pharmacology

EGFR Autophosphorylation Inhibition in Cellular Context: PD153035 vs. AG1478 vs. Erlotinib

In A431 human epidermoid carcinoma cells, PD153035 inhibits EGF-stimulated receptor autophosphorylation with an IC50 of 14 nM . In contrast, AG1478 inhibits EGFR autophosphorylation in A431 cells with an IC50 of 30–100 nM , while erlotinib reduces EGFR autophosphorylation in intact tumor cells with an IC50 of 20 nM . PD153035 thus demonstrates comparable or marginally superior cellular potency relative to AG1478 and erlotinib in this model system, despite its substantially higher target binding affinity.

Cellular Autophosphorylation
Reported
IC50 = 14 nM (A431 cells)
Supports cellular target modulation context
EGF-stimulated; comparator data from distinct assay conditions
EGFR autophosphorylation A431 cells cellular IC50

Kinase Selectivity Profile: PD153035 vs. Lapatinib and Afatinib

PD153035 exhibits marked selectivity for EGFR over HER2 (IC50 = 2.3 µM) and demonstrates negligible inhibition of PDGFR, FGFR, CSF-1 receptor, insulin receptor, and Src tyrosine kinases at concentrations up to 50 µM . In contrast, lapatinib is a dual EGFR/HER2 inhibitor with nearly equipotent activity against both targets (EGFR IC50 = 10.8 nM; HER2 IC50 = 9.2 nM) [1]. Afatinib, an irreversible ErbB family blocker, potently inhibits EGFR (IC50 = 0.5 nM), HER2 (IC50 = 14 nM), and HER4 (IC50 = 1 nM) . PD153035 thus offers a narrower, more EGFR-centric selectivity window compared to dual-target or pan-ErbB inhibitors.

Kinase Selectivity Profile
Reported
HER2 IC50 = 2.3 µM; minimal off-target activity
Narrow EGFR-centric selectivity window context
Cell-free kinase panel; dual-target / pan-ErbB inhibitors show distinct profiles
kinase selectivity HER2 inhibition off-target profiling

Antiproliferative Activity Across EGFR-Overexpressing Cancer Cell Lines

PD153035 inhibits EGF-dependent EGFR phosphorylation and cell proliferation across a panel of human cancer cell lines with varying EGFR expression levels. Reported antiproliferative IC50 values include: A431 (0.22 µM), Difi (0.3 µM), DU145 (0.4 µM), MDA-MB-468 (0.68 µM), ME180 (0.95 µM), and C4i (2.5 µM) . Nasopharyngeal carcinoma cell lines exhibit IC50 values of 12.9 µM (NPC-TW01), 9.8 µM (NPC-TW04), and 18.6 µM (HONE1) . While cross-study comparisons with other EGFR inhibitors are limited by cell line and assay variability, these data establish baseline sensitivity ranges that inform cell line selection for EGFR-dependent phenotypic screening.

Antiproliferative Panel
Data to verify
IC50 range: 0.22–18.6 µM across cell lines
Cell line sensitivity review for EGFR-dependent models
Cross-study comparability not established
cell proliferation cancer cell panel EGFR dependence

In Vivo Target Engagement and Pharmacodynamic Efficacy

In A431 human epidermoid tumor xenografts in immunodeficient nude mice, a single intraperitoneal dose of 80 mg/kg PD153035 rapidly suppressed tumor EGFR tyrosine phosphorylation by 80–90% . Plasma and intratumoral drug concentrations reached 50 µM and 22 µM, respectively, within 15 minutes post-administration . While comparative in vivo data for AG1478 or other early-generation EGFR inhibitors in this specific model are not available from identical studies, the magnitude and rapidity of target engagement establish PD153035 as a validated tool for acute pharmacodynamic modulation of EGFR signaling in preclinical tumor models.

In Vivo Target Engagement
Model context
80–90% pEGFR suppression at 80 mg/kg i.p.
Acute pharmacodynamic model-response context
A431 xenograft model; no identical comparator study available
in vivo pharmacology tumor xenograft pharmacodynamics

Reversal of ABCG2-Mediated Multidrug Resistance (MDR)

PD153035 has been shown to reverse ATP-binding cassette subfamily G member 2 (ABCG2)-mediated multidrug resistance in vitro and in vivo . In human non-small cell lung cancer (NSCLC) cells and transfected cells overexpressing ABCG2, PD153035 restored chemosensitivity to ABCG2 substrate chemotherapeutics . This activity distinguishes PD153035 from other EGFR inhibitors such as gefitinib and erlotinib, which are themselves substrates for ABCG2-mediated efflux and do not effectively reverse MDR [1][2]. The dual EGFR inhibitory and MDR-reversal properties of PD153035 may offer a unique therapeutic strategy for NSCLC characterized by ABCG2 overexpression.

ABCG2 MDR Reversal
Class-level
Reverses ABCG2-mediated MDR in vitro/in vivo
Reported dual activity distinct from efflux substrates
Qualitative functional difference; requires target-specific validation
multidrug resistance ABCG2 NSCLC

N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine (PD153035): Evidence-Driven Research and Industrial Applications


Pharmacological Probe for High-Stringency EGFR Dependency Studies

Researchers requiring an EGFR inhibitor with sub-nanomolar target affinity (Ki = 5.2–6 pM) and a narrow kinase selectivity profile (HER2 IC50 = 2.3 µM; minimal off-target activity up to 50 µM) should select PD153035 over dual-target inhibitors like lapatinib or pan-ErbB inhibitors like afatinib. This selectivity enables unambiguous attribution of observed cellular or in vivo phenotypes specifically to EGFR blockade, a critical requirement for mechanistic target validation studies . The compound's reversible, ATP-competitive mechanism further facilitates washout experiments and dose-response analyses that are confounded by irreversible covalent inhibitors [1].

Cell-Based Assay Development in EGFR-Overexpressing Cancer Models

PD153035 is well-suited for establishing positive control conditions in EGFR-dependent cell proliferation or signaling assays. Based on established antiproliferative IC50 values—0.22 µM in A431 cells, 0.3 µM in Difi cells, and 0.4 µM in DU145 cells—researchers can select appropriate cell line models and working concentration ranges (typically 0.1–10 µM) to achieve robust EGFR pathway inhibition without confounding cytotoxicity . Cellular autophosphorylation IC50 data (14 nM in A431 cells) provide a quantitative benchmark for validating target engagement in phospho-EGFR immunoblotting or ELISA-based readouts .

Acute In Vivo Pharmacodynamic Studies in Xenograft Models

For preclinical studies requiring rapid, transient EGFR pathway suppression to assess acute pharmacodynamic responses, PD153035 at 80 mg/kg (intraperitoneal) achieves 80–90% inhibition of tumor EGFR tyrosine phosphorylation within 15 minutes of administration in A431 xenograft models . This rapid onset and substantial target engagement make PD153035 a valuable tool for time-course analyses of EGFR-dependent signaling, gene expression changes, or tumor microenvironment modulation, particularly in studies where sustained target inhibition is not required or may confound interpretation .

Investigation of ABCG2-Mediated Multidrug Resistance Reversal

Investigators studying ABCG2-overexpressing multidrug-resistant cancers—particularly NSCLC—may leverage the unique dual activity of PD153035 as both an EGFR inhibitor and an MDR reversal agent. Unlike gefitinib or erlotinib, which are efflux substrates of ABCG2, PD153035 inhibits ABCG2-mediated drug transport, restoring chemosensitivity to co-administered chemotherapeutics in vitro and in vivo [2]. This property positions PD153035 as a specialized tool for dissecting the intersection between EGFR signaling and drug efflux mechanisms, and for evaluating therapeutic strategies targeting MDR in EGFR-driven malignancies .

Application
Selection Property
Validation Focus
High-stringency EGFR dependency studies
Kinase selectivity review
Mechanistic attribution to EGFR blockade
EGFR-overexpressing cell-based assays
Cell-model endpoint review
Antiproliferative and phospho-EGFR readouts
Acute in vivo pharmacodynamic studies
Xenograft model-response context
Time-course EGFR pathway suppression
ABCG2-mediated MDR investigation
Dual inhibitor/reversal agent context
Chemosensitivity restoration in MDR models

Technical Documentation Hub

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